1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one
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Overview
Description
1,2,4-Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with three heteroatoms, one oxygen atom and two nitrogen atoms . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
The general experimental procedure for the synthesis of 1,2,4-oxadiazoles involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered heterocyclic ring with three heteroatoms. The cyclopropyl group is in conjugation with the oxadiazole C-N bond .Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazoles are diverse and depend on the specific substituents on the ring. The reactions can involve the nitrogen atoms, the oxygen atom, or the carbon atoms of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles depend on their specific structure and substituents. For example, (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol has a molecular weight of 140.14 and is stored at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-3-11(18)17-7-6-16(2)10(8-17)13-14-12(15-19-13)9-4-5-9/h3,9-10H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAPOPRMAGATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1C2=NC(=NO2)C3CC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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